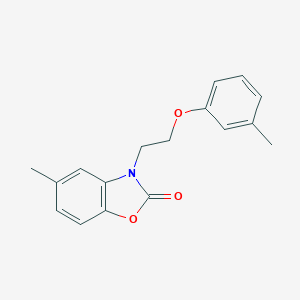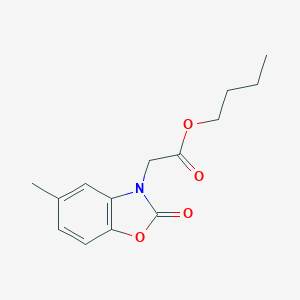![molecular formula C24H16N4O2 B285817 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione](/img/structure/B285817.png)
1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione, also known as IQ-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer research. IQ-1 has been shown to selectively inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in the development and progression of various types of cancer.
Wirkmechanismus
1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione selectively inhibits the Wnt/β-catenin signaling pathway by binding to the transcription factor TCF/LEF. This prevents the transcriptional activation of downstream target genes involved in cell proliferation and survival. This compound has been shown to be more potent than other inhibitors of this pathway, such as XAV939 and ICG-001.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have demonstrated that this compound reduces tumor growth and metastasis in mouse models of colon and breast cancer. This compound has also been shown to enhance the differentiation of human induced pluripotent stem cells into neural progenitor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione in lab experiments is its high potency and selectivity for the Wnt/β-catenin pathway. This allows for more precise targeting of this pathway compared to other inhibitors. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione research. One area of interest is its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in other diseases, such as Alzheimer's disease, where the Wnt/β-catenin pathway has been implicated. Additionally, further optimization of the synthesis method and development of more soluble analogs of this compound could improve its usefulness in lab experiments.
Synthesemethoden
1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2,3-dioxoindoline-6-carboxylic acid, which is then converted to 1-(2-aminoethyl)-1H-indole-2,3-dione. The final step involves the reaction of 1-(2-aminoethyl)-1H-indole-2,3-dione with 2-bromo-6-chloroindole to yield this compound. The overall yield of this synthesis method is around 10%.
Wissenschaftliche Forschungsanwendungen
1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione has been primarily used in cancer research due to its ability to inhibit the Wnt/β-catenin signaling pathway. This pathway is known to be involved in the development and progression of various types of cancer, including colon, breast, and liver cancer. Inhibition of this pathway has been shown to reduce tumor growth and metastasis in preclinical studies. This compound has also been investigated for its potential use in stem cell research, as the Wnt/β-catenin pathway plays a crucial role in stem cell self-renewal and differentiation.
Eigenschaften
Molekularformel |
C24H16N4O2 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
1-(2-indolo[3,2-b]quinoxalin-6-ylethyl)indole-2,3-dione |
InChI |
InChI=1S/C24H16N4O2/c29-22-16-8-2-6-12-20(16)28(24(22)30)14-13-27-19-11-5-1-7-15(19)21-23(27)26-18-10-4-3-9-17(18)25-21/h1-12H,13-14H2 |
InChI-Schlüssel |
RKMMNXUFRXZNPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCN5C6=CC=CC=C6C(=O)C5=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCN5C6=CC=CC=C6C(=O)C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate](/img/structure/B285734.png)
![N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide](/img/structure/B285738.png)
![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)



![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)

